molecular formula C21H29NO11 B3114179 3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid CAS No. 200133-16-0

3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid

Cat. No.: B3114179
CAS No.: 200133-16-0
M. Wt: 471.5 g/mol
InChI Key: NQLURFNELQYXEY-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 200133-16-0 Molecular Formula: C₂₁H₂₉NO₁₁ Molecular Weight: 471.46 g/mol Physical Properties:

  • Appearance: White solid or liquid (depending on molecular weight variations) .
  • Density: 1.338 ± 0.06 g/cm³ (predicted) .
  • Boiling Point: 745.9 ± 60.0 °C (predicted) .
  • Solubility: Highly soluble in water and organic solvents (e.g., DCM, DMF, DMSO, THF) .
  • Stability: Sensitive to light and temperature; stable at -20°C under dry, inert conditions .

Properties

IUPAC Name

3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-(phenylmethoxycarbonylamino)propoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO11/c23-17(24)6-9-30-13-21(14-31-10-7-18(25)26,15-32-11-8-19(27)28)22-20(29)33-12-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,22,29)(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLURFNELQYXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features :

  • Contains a benzyloxycarbonylamino (CBZ) group, which enhances stability by protecting the amine group .
  • Two 2-carboxy-ethoxy groups and a 2-carboxy-ethoxymethyl group confer hydrophilicity and reactivity for conjugation or crosslinking .
  • Propoxy linkages provide structural flexibility .

Comparison with Structurally Similar Compounds

3-(2-(2-Aminoethoxy)ethoxy)propanoic Acid

Chemical Identifier: CAS 791028-27-8 Molecular Formula: C₇H₁₅NO₄ Molecular Weight: 177.20 g/mol Key Features:

  • Simpler structure with an aminoethoxy-ethoxy chain and a single carboxylate group .
  • Lacks protective groups (e.g., CBZ), making it more reactive but less stable in oxidative environments.
  • Moderate solubility in polar solvents.

Comparison :

Property CAS 200133-16-0 CAS 791028-27-8
Molecular Weight 471.46 g/mol 177.20 g/mol
Functional Groups CBZ, multiple carboxylates Amino, ethoxy, carboxylate
Solubility High in water and organics Moderate in polar solvents
Stability Requires -20°C storage Stable at room temperature
Applications Drug delivery, bioconjugation Intermediate in organic synthesis

3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic Acid

Chemical Identifier : CAS 127457-63-0
Molecular Formula : C₁₅H₂₂O₆ (estimated)
Key Features :

  • Ethoxy-ethoxy chain enhances solubility compared to purely aromatic compounds.

Comparison :

Property CAS 200133-16-0 CAS 127457-63-0
Protective Group CBZ (amine protection) Benzyloxy (no amine protection)
Hydrophilicity High (multiple carboxylates) Moderate (ethoxy chains)
Reactivity Versatile (carboxylates + CBZ) Limited to carboxylate reactions
Applications Biomedical uses Surfactants, polymer synthesis

Research Findings and Functional Insights

Stability and Reactivity

  • CAS 200133-16-0 : The CBZ group prevents unwanted amine reactions during peptide synthesis, while carboxylates enable conjugation to biomolecules (e.g., antibodies, proteins) .
  • CAS 791028-27-8 : The absence of protective groups limits its use in multi-step syntheses but simplifies one-step carboxylate coupling .
  • CAS 127457-63-0: Benzyloxy groups are prone to hydrogenolysis, making them less stable than CBZ under catalytic conditions .

Solubility and Biocompatibility

  • CAS 200133-16-0 : High aqueous solubility is critical for biomedical applications, reducing aggregation in biological systems .
  • CAS 127457-63-0 : Ethoxy chains improve solubility in organic phases, favoring use in polymer chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 2
3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid

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